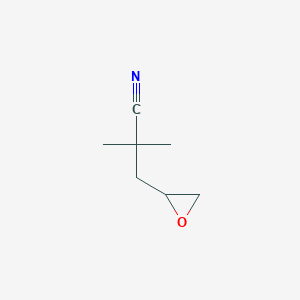

2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile

Description

Significance of Epoxide-Nitrile Architectures in Advanced Synthesis

The combination of an epoxide and a nitrile within the same molecular framework is of significant strategic importance in advanced organic synthesis. These architectures are powerful intermediates for creating complex molecules due to the distinct and predictable reactivity of each functional group.

The epoxide ring is a highly strained three-membered ether, making it susceptible to ring-opening reactions with a wide array of nucleophiles. rsc.org This reaction is a cornerstone of synthetic chemistry, allowing for the stereospecific introduction of two new functionalities on adjacent carbon atoms. The regioselectivity of the ring-opening can often be controlled by the choice of acidic or basic reaction conditions.

The nitrile group is a versatile functional handle that can undergo a variety of transformations. numberanalytics.com It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. numberanalytics.com The carbon atom of the nitrile group is electrophilic, while the nitrogen lone pair provides a site for coordination to Lewis acids. This reactivity makes nitrile-containing compounds valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.com

The presence of both groups allows for a synthetic strategy where one group can be reacted selectively while the other remains intact for a subsequent transformation. For instance, the epoxide can be opened by a nucleophile, and the resulting alcohol can then direct or participate in a reaction involving the nitrile group. This orthogonal reactivity is highly prized in the synthesis of natural products and complex pharmaceutical agents where precise control over chemical steps is paramount. nih.gov

Interdisciplinary Relevance within Materials Science and Synthetic Methodologies

The unique bifunctional nature of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile extends its relevance beyond traditional organic synthesis into the realm of materials science. Both epoxide and nitrile functionalities are pivotal in the development of advanced polymers and functional materials.

Epoxides are the fundamental building blocks for epoxy resins, a critical class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. mdpi.com The ring-opening polymerization of epoxides is a key process in producing these durable materials.

Nitriles also play a significant role in polymer chemistry. numberanalytics.com For example, acrylonitrile (B1666552) is the monomer for polyacrylonitrile (B21495) (PAN), a polymer used in the production of carbon fiber and various textiles. numberanalytics.com The incorporation of nitrile groups into a polymer backbone can enhance properties such as thermal stability, chemical resistance, and polarity. numberanalytics.comresearchgate.net

The combination of these two functionalities in a single molecule offers intriguing possibilities for creating novel polymers and materials. It can be used as a monomer or a cross-linking agent to create polymers with tailored properties. The nitrile group can improve the thermal performance and solvent resistance of an epoxy-based network, while the epoxide provides a reactive site for curing and network formation. researchgate.netnih.gov This interdisciplinary application highlights the compound's role as a bridge between synthetic organic chemistry and polymer materials science. rsc.org

Conceptual Framework for Bifunctional Chemical Entities

Bifunctional molecules, such as 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile, are chemical entities that possess two distinct reactive sites. nih.govnih.gov This concept is a powerful strategy in chemical design, as it allows for the creation of molecules with multiple, often synergistic, capabilities. nih.govbohrium.com The two functional groups can act independently, allowing for stepwise chemical modifications, or they can act in concert to facilitate unique chemical transformations. chemeurope.com

In a broader context, bifunctional molecules are central to many areas of modern chemistry:

Catalysis: Bifunctional catalysts can have both acidic and basic sites, or a metal center and a ligand-based reactive site, allowing for cooperative catalysis of complex reactions. researchgate.net

Chemical Biology: Bifunctional molecules are used to probe biological systems. For example, "chemical inducers of dimerization" bring two proteins together to trigger a biological response. nih.govacs.org Another prominent example is PROteolysis TArgeting Chimeras (PROTACs), which link a target protein to an E3 ubiquitin ligase to induce the degradation of the target protein. acs.org

The design of bifunctional molecules involves careful consideration of the reactivity and spatial relationship of the two functional groups. nih.gov The ability to control the interactions between the functional groups is key to harnessing their full synthetic potential. 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile serves as a clear illustration of this principle, where the strategic placement of an epoxide and a nitrile group creates a versatile and valuable tool for chemists. youtube.com

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-(oxiran-2-yl)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,5-8)3-6-4-9-6/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIIVCJYDVIJJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CO1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Dimethyl 3 Oxiran 2 Yl Propanenitrile and Analogues

Retrosynthetic Strategies for Epoxide-Nitrile Compounds

Retrosynthetic analysis is a powerful tool for devising synthetic routes. For a target molecule like 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile, the primary disconnections involve the formation of the epoxide ring and the introduction of the nitrile group.

Key retrosynthetic pathways include:

Functional Group Interconversion (FGI): The epoxide can be retrosynthetically disconnected to an alkene. This suggests that a precursor could be an unsaturated nitrile, specifically 4,4-dimethylpent-4-enenitrile. The forward reaction would then be an epoxidation of the double bond.

C-C Bond Disconnection: Another strategy involves disconnecting the carbon-carbon bond between the epoxide and the carbon bearing the nitrile group. This approach, however, is often more complex. A more common strategy is to open a pre-existing epoxide ring. For instance, the target molecule can be seen as the product of a nucleophilic attack on an epoxide. youtube.com When a nucleophile attacks an epoxide, it opens the ring to form an alcohol, with the nucleophile attached to an adjacent carbon. youtube.com This suggests that a key intermediate could be an epoxide that is subsequently opened by a cyanide nucleophile.

These strategies highlight two primary forward approaches: either build the carbon skeleton with the nitrile and then form the epoxide, or form the epoxide on a simpler scaffold and then introduce the nitrile moiety.

Precursor Design and Chemical Feedstocks

Based on the retrosynthetic analysis, the design of precursors focuses on readily available starting materials. The most logical precursor for 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is an alkene that can be epoxidized. The structure suggests 4,4-dimethylpent-1-enenitrile as a prime candidate. The synthesis of this precursor would likely involve the reaction of an appropriate alkyl halide with a cyanide salt via an SN2 reaction. libretexts.org

Alternative precursors could be designed around an epoxide ring-opening strategy. For this, a suitable starting material would be a simple terminal epoxide, which could then react with a nucleophile containing the dimethylpropanenitrile structure. This often involves the use of nitrile anions, which are generated by deprotonating alkyl nitriles with a strong base. wikipedia.org

Direct Synthesis Approaches

Direct approaches focus on constructing the final molecule from the chosen precursors in a limited number of steps.

A classic and reliable two-step method for converting an alkene to an epoxide proceeds via a halohydrin intermediate. youtube.com

Halohydrin Formation: The alkene precursor is treated with a halogen (e.g., bromine, Br₂, or chlorine, Cl₂) in the presence of water. libretexts.orgbyjus.com The reaction is an electrophilic addition where the halogen adds to the double bond, followed by the attack of water as a nucleophile. libretexts.org This process is typically regioselective, following Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. byjus.com

Epoxidation: The resulting halohydrin is then treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.org The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular SN2 reaction, displacing the adjacent halide to form the epoxide ring. youtube.comwikipedia.org

This sequence offers a robust method for the synthesis of epoxides from their corresponding alkenes.

This strategy can be approached in two ways: epoxidizing an unsaturated nitrile or introducing a nitrile to a molecule that already contains an epoxide.

Epoxidation of an Unsaturated Nitrile: This is a direct and common method. An alkene can be directly converted to an epoxide using a peroxy acid. youtube.com A frequently used reagent for this transformation is meta-chloroperbenzoic acid (mCPBA). youtube.com The reaction involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene. This method is often preferred for its operational simplicity and high yields. The nitrile group is generally stable under these conditions.

Epoxide Opening with a Nitrile Nucleophile: An alternative involves the ring-opening of a pre-formed epoxide. Epoxides can be opened by strong nucleophiles, such as the cyanide ion (CN⁻). youtube.com This reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. youtube.comyoutube.com This approach allows for the introduction of the nitrile group late in the synthesis.

One-pot sequences, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. mdpi.com While specific one-pot radical-ionic sequences for the direct synthesis of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile are not extensively documented, the principles can be applied. Such sequences might involve a radical addition to form a key intermediate, which then undergoes an ionic cyclization to form the epoxide. These advanced methods often provide access to complex molecules from simple starting materials in a single operation. science.gov

Catalytic Syntheses

Catalytic methods for epoxidation are highly valuable, particularly for their potential to achieve enantioselectivity and for their use of more environmentally benign oxidants like hydrogen peroxide.

Several catalytic systems are effective for the epoxidation of alkenes:

Manganese-based Catalysts: Complexes of manganese have been shown to catalyze the epoxidation of alkenes using hydrogen peroxide. organic-chemistry.org

Methyltrioxorhenium (MTO): MTO is a versatile catalyst that can epoxidize a wide range of alkenes using aqueous hydrogen peroxide. The efficiency of this system can be enhanced by the addition of nitrogen-based ligands like pyridine (B92270) or 3-cyanopyridine. organic-chemistry.org

Asymmetric Epoxidation: For the synthesis of chiral epoxides, asymmetric catalytic methods are employed. The Sharpless asymmetric epoxidation is a well-known method for allylic alcohols, though other systems exist for unfunctionalized alkenes. These methods often use chiral catalysts in combination with an oxidant to deliver the oxygen atom to one face of the double bond preferentially.

The table below summarizes various catalytic systems used for olefin epoxidation, which could be applied to the synthesis of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile from its alkene precursor.

| Catalyst System | Oxidant | Substrate Scope | Key Features |

|---|---|---|---|

| Methyltrioxorhenium (MTO) / 3-Cyanopyridine | H₂O₂ | Wide range of alkenes | High efficiency, uses aqueous hydrogen peroxide. organic-chemistry.org |

| Manganese Sulfate / Bicarbonate | H₂O₂ | Lipophilic alkenes | Effective in ionic liquids at room temperature. organic-chemistry.org |

| Rare-earth Metal Amides / Chiral Prolinols | TBHP | α,β-Unsaturated ketones | Provides chiral epoxides with excellent enantiomeric excess. organic-chemistry.org |

Transition-Metal-Catalyzed Pathways

Transition-metal catalysis offers a robust and versatile platform for the epoxidation of alkenes. researchgate.net Catalysts based on metals such as molybdenum, tungsten, rhenium, and manganese are particularly effective, often utilizing peroxides as the terminal oxidant. researchgate.net For the synthesis of 2,2-dimethyl-3-(oxiran-2-yl)propanenitrile or its analogues, a catalyst must be tolerant of the nitrile functionality while efficiently activating the sterically accessible terminal alkene.

Molybdenum and tungsten complexes are highly active for epoxidation, especially with alkyl hydroperoxides or hydrogen peroxide. mdpi.com Molybdenum catalysts, such as Mo(CO)₆ or molybdenum(VI) dioxo complexes, are known to catalyze epoxidation with high selectivity. mdpi.com Tungsten-based systems, including sodium tungstate (B81510) (Na₂WO₄) and polyoxometalates, are particularly effective when hydrogen peroxide is used as the oxidant, offering a greener alternative. nih.govresearchgate.net

Manganese-based catalysts are also prominent, valued for their low cost and reduced toxicity. Various manganese complexes, when used with oxidants like hydrogen peroxide, can effectively epoxidize a range of alkenes. organic-chemistry.org The reaction often requires additives like bicarbonate buffer to achieve high efficiency. organic-chemistry.org Similarly, rhenium catalysts, most notably methyltrioxorhenium (MTO), are exceptionally active, capable of catalyzing epoxidations with aqueous hydrogen peroxide at very low catalyst loadings. organic-chemistry.org The efficiency of MTO systems can be enhanced by the addition of heterocyclic bases like pyridine. organic-chemistry.org

Below is a table summarizing representative transition-metal catalysts applicable to the epoxidation of unfunctionalized alkenes, analogous to the precursor for 2,2-dimethyl-3-(oxiran-2-yl)propanenitrile.

| Catalyst System | Typical Oxidant | Key Characteristics | Reference |

|---|---|---|---|

| Molybdenum Complexes (e.g., MoO₂(acac)₂) | tert-Butyl hydroperoxide (TBHP) | High activity and selectivity for various alkenes. | mdpi.com |

| Tungsten-based Catalysts (e.g., Na₂WO₄, Polyoxometalates) | Hydrogen Peroxide (H₂O₂) | Effective with H₂O₂, often used in phase-transfer systems. | nih.govresearchgate.net |

| Methyltrioxorhenium (MTO) | Hydrogen Peroxide (H₂O₂) | Very high catalytic activity; efficiency boosted by pyridine derivatives. | organic-chemistry.org |

| Manganese Salts (e.g., MnSO₄) with Bicarbonate | Hydrogen Peroxide (H₂O₂) | Cost-effective and environmentally benign; suitable for various alkenes. | organic-chemistry.org |

| Iron Complexes | Hydrogen Peroxide (H₂O₂) | Utilizes an abundant, non-toxic metal; research is ongoing to improve efficiency. | researchgate.net |

Organocatalytic Systems

Organocatalysis has emerged as a powerful metal-free alternative for epoxidation, providing high levels of stereocontrol without the concerns of heavy metal contamination. nih.gov These systems typically involve the activation of a common oxidant by a small organic molecule.

A prominent class of organocatalysts for epoxidation is based on chiral ketones, which generate a reactive dioxirane (B86890) intermediate in the presence of an oxidant like potassium peroxymonosulfate (B1194676) (Oxone®). The fructose-derived catalyst developed by Shi is one of the most versatile and effective, capable of epoxidizing unfunctionalized trans- and trisubstituted olefins with high enantioselectivity. sigmaaldrich.comuea.ac.uk More recent developments have adapted this system to use hydrogen peroxide, enhancing its green credentials. sigmaaldrich.com

Another approach involves the use of chiral aminocatalysts. For instance, chiral pyrrolidine (B122466) derivatives have been successfully employed in the asymmetric epoxidation of α,β-unsaturated aldehydes, demonstrating the potential of amine-based catalysis in activating substrates towards oxidation. organic-chemistry.orgrsc.org While the direct application to an unfunctionalized alkene like 2,2-dimethyl-4-pentenenitrile is different, these systems highlight the diverse strategies available within organocatalysis. The use of simple, environmentally friendly oxidants like H₂O₂ is a significant advantage of these methods. organic-chemistry.org

The table below details key organocatalytic systems relevant to the formation of chiral epoxides from olefin precursors.

| Catalyst Type | Example Catalyst | Typical Oxidant | Substrate Scope | Reference |

|---|---|---|---|---|

| Chiral Ketone | Shi Catalyst (Fructose-derived) | Oxone®, H₂O₂ | Unfunctionalized trans- and trisubstituted alkenes. | sigmaaldrich.comuea.ac.uk |

| Chiral Iminium Ion | Chiral Pyrrolidine Derivatives | H₂O₂ | Primarily α,β-unsaturated aldehydes. | organic-chemistry.orgrsc.org |

| Activated Ketone | 2,2,2-Trifluoroacetophenone | H₂O₂ | Broad scope including mono-, di-, and trisubstituted olefins. | organic-chemistry.org |

Stereoselective and Enantioselective Synthesis

The target molecule, 2,2-dimethyl-3-(oxiran-2-yl)propanenitrile, possesses a single stereocenter at the C2 position of the oxirane ring. Therefore, the development of a stereoselective synthesis to produce a single enantiomer is of significant interest. The epoxidation of the prochiral alkene precursor, 2,2-dimethyl-4-pentenenitrile, is the key stereochemistry-determining step.

Many of the catalytic systems described previously have been developed specifically for asymmetric synthesis. The Jacobsen-Katsuki epoxidation (using chiral manganese-salen complexes) and the Sharpless asymmetric epoxidation are landmark achievements in transition-metal-catalyzed stereoselective synthesis, though the latter is specific to allylic alcohols. sigmaaldrich.com For an isolated terminal alkene like 2,2-dimethyl-4-pentenenitrile, a Jacobsen-type catalyst could potentially offer a route to the chiral epoxide.

In the realm of organocatalysis, asymmetric epoxidation is a primary focus. nih.gov The Shi catalyst, being chiral, is renowned for its ability to deliver epoxides with high enantiomeric excess (ee). sigmaaldrich.comuea.ac.uk The choice of catalyst enantiomer directly dictates which face of the alkene is oxidized, allowing for predictable access to either the (R) or (S) epoxide product. Similarly, chiral aminocatalysts are designed to create a chiral environment around the substrate, directing the oxidant to one face of the double bond. organic-chemistry.org The development of these catalysts has made the synthesis of optically active epoxides from a wide range of unsaturated compounds highly accessible. acs.org

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of 2,2-dimethyl-3-(oxiran-2-yl)propanenitrile involves optimizing both the precursor synthesis and the epoxidation step for sustainability.

A key consideration is the choice of oxidant. Traditional epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) generate stoichiometric amounts of waste. In contrast, hydrogen peroxide (H₂O₂) is an ideal green oxidant, as its only byproduct is water. nih.govresearchgate.net Many modern catalytic systems, both transition-metal-based and organocatalytic, are designed to be compatible with H₂O₂. organic-chemistry.orgsigmaaldrich.com Molecular oxygen represents another atom-economical oxidant, although activating it often requires more complex catalytic systems. rsc.org

Solvent choice is another critical factor. The development of catalysts that function in environmentally benign solvents, such as water or ethanol/water mixtures, or under solvent-free conditions, significantly reduces environmental impact. rsc.orgbham.ac.ukresearchgate.net For example, tungsten-based phase-transfer catalysts can facilitate epoxidation with aqueous H₂O₂ without the need for organic solvents. bham.ac.ukrsc.org

Catalyst recyclability is also central to green synthesis. Heterogenizing catalysts by immobilizing them on a solid support (e.g., silica (B1680970) gel) can facilitate their recovery and reuse, reducing waste and cost. nih.gov Furthermore, the use of continuous flow microreactors for epoxidation reactions can improve safety, particularly when using energetic oxidants like H₂O₂, and enhance efficiency and scalability. bham.ac.ukrsc.org Finally, electrochemical methods, which use electricity to drive the epoxidation with water as the oxygen source, represent a frontier in sustainable synthesis by minimizing reagent-based waste. rsc.org

Chemical Reactivity and Mechanistic Investigations of 2,2 Dimethyl 3 Oxiran 2 Yl Propanenitrile

Epoxide Ring-Opening Reactions

The high ring strain of the three-membered epoxide ring, a combination of angle and torsional strain, makes it susceptible to ring-opening reactions with a variety of nucleophiles, even though alkoxides are typically poor leaving groups. chemistrysteps.com These reactions are fundamental in organic synthesis for creating polyfunctional molecules. researchgate.net The reactivity of the epoxide in 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile can be modulated by reaction conditions, leading to different products.

Nucleophilic Ring Opening by Various Reagents

Under basic or neutral conditions, the ring-opening of epoxides proceeds via a classic SN2 mechanism. chemistrysteps.com For an unsymmetrical epoxide like 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile, which has a secondary and a primary carbon atom in the oxirane ring, the attacking nucleophile will preferentially target the less sterically hindered carbon atom. magtech.com.cnlibretexts.org This steric control dictates that strong nucleophiles will attack the terminal carbon of the epoxide. magtech.com.cn The reaction involves a backside attack, leading to an inversion of stereochemistry at the site of attack.

Common strong nucleophiles that react in this fashion include hydroxides, alkoxides, cyanides, thiols, and organometallic reagents like Grignard reagents. chemistrysteps.comresearchgate.net The initial product is an alkoxide, which is subsequently protonated during an aqueous work-up to yield the final alcohol product. chemistrysteps.com

| Nucleophile (Reagent) | Product Structure | Product Name |

|---|---|---|

| OH⁻ (e.g., NaOH) | HO-CH₂-CH(OH)-CH₂-C(CH₃)₂-CN | 4,5-Dihydroxy-2,2-dimethylpentanenitrile |

| RO⁻ (e.g., NaOR) | RO-CH₂-CH(OH)-CH₂-C(CH₃)₂-CN | 4-Alkoxy-5-hydroxy-2,2-dimethylpentanenitrile |

| RS⁻ (e.g., NaSR) | RS-CH₂-CH(OH)-CH₂-C(CH₃)₂-CN | 5-Hydroxy-2,2-dimethyl-4-(alkylthio)pentanenitrile |

| CN⁻ (e.g., KCN) | NC-CH₂-CH(OH)-CH₂-C(CH₃)₂-CN | 4-(Cyanomethyl)-5-hydroxy-2,2-dimethylpentanenitrile |

| R-MgBr (Grignard) | R-CH₂-CH(OH)-CH₂-C(CH₃)₂-CN | 5-Hydroxy-2,2-dimethyl-alkane/arene-nitrile |

Acid-Catalyzed Ring Opening and Rearrangements

In the presence of an acid catalyst, the mechanism of epoxide ring-opening is altered. The reaction begins with the protonation of the epoxide oxygen, which makes it a much better leaving group. chemistrysteps.comlibretexts.org This activation allows weak nucleophiles, such as water or alcohols, to open the ring.

The regioselectivity of the acid-catalyzed opening is governed by electronic effects rather than steric hindrance. magtech.com.cn The transition state has significant SN1-like character, with a partial positive charge developing on the carbon atoms of the epoxide ring as the C-O bond begins to break. libretexts.orgopenstax.org This positive charge is better stabilized on the more substituted carbon atom. Consequently, for 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile, the nucleophile will preferentially attack the more substituted (secondary) carbon of the epoxide ring. libretexts.orgopenstax.org While rearrangements are possible in systems that can form stable carbocations, they are less common in this specific structure under standard acid-catalyzed solvolysis conditions.

| Conditions (Catalyst, Nucleophile) | Product Structure | Product Name |

|---|---|---|

| H₃O⁺ (H₂SO₄, H₂O) | HO-CH(CH₂OH)-CH₂-C(CH₃)₂-CN | 4,5-Dihydroxy-2,2-dimethylpentanenitrile |

| H⁺, ROH (e.g., H₂SO₄, CH₃OH) | CH₃O-CH(CH₂OH)-CH₂-C(CH₃)₂-CN | 5-Hydroxy-4-methoxy-2,2-dimethylpentanenitrile |

| HX (e.g., HBr, anhydrous) | Br-CH(CH₂OH)-CH₂-C(CH₃)₂-CN | 4-Bromo-5-hydroxy-2,2-dimethylpentanenitrile |

Regio- and Stereochemical Control in Epoxide Transformations

The ability to control the site of nucleophilic attack (regioselectivity) is a crucial aspect of epoxide chemistry. The regiochemical outcome for 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is dictated by the reaction conditions. chemrxiv.org

Basic or Neutral Conditions (SN2): The reaction is sterically controlled. Attack occurs at the less substituted carbon (C-3 of the oxirane), yielding a 4-substituted-5-hydroxy product.

Acidic Conditions (SN1-like): The reaction is electronically controlled. Attack occurs at the more substituted carbon (C-2 of the oxirane), which can better stabilize the partial positive charge of the transition state, yielding a 5-substituted-4-hydroxy product. magtech.com.cn

In terms of stereochemistry, both reaction pathways proceed via a backside attack relative to the epoxide oxygen. chemistrysteps.comresearchgate.net This results in an inversion of configuration at the carbon atom undergoing nucleophilic attack, leading to the formation of trans (or anti) products with respect to the newly introduced nucleophile and the hydroxyl group. chemistrysteps.comlibretexts.org

| Reaction Condition | Mechanism Type | Controlling Factor | Site of Nucleophilic Attack | Resulting Isomer |

|---|---|---|---|---|

| Basic / Strong Nucleophile | SN2 | Steric Hindrance | Less substituted carbon (C-3) | 4-substituted-5-hydroxy |

| Acid-Catalyzed / Weak Nucleophile | SN1-like | Electronic (Carbocation Stability) | More substituted carbon (C-2) | 5-substituted-4-hydroxy |

Tandem Reactions Involving Epoxide Scission

The functional groups generated from the epoxide ring-opening can participate in subsequent reactions within the same pot, leading to the formation of more complex structures through tandem or cascade sequences. The presence of both a hydroxyl group (from ring-opening) and a nitrile group in the product offers possibilities for intramolecular cyclization.

For example, if the epoxide is opened with a nucleophile that introduces another reactive functional group, a tandem reaction could be designed. A hypothetical sequence could involve the acid-catalyzed opening of the epoxide ring by a nucleophile like the azide (B81097) ion (from NaN₃ with an acid). The resulting β-azido alcohol could then undergo a reduction of the azide to an amine, which could subsequently cyclize via intramolecular attack on the nitrile group to form a heterocyclic system, such as a substituted piperidinone, after hydrolysis of the initial cyclic imine. Such strategies are powerful tools for rapidly building molecular complexity from simple precursors. researchgate.net

Nitrile Group Transformations

The nitrile group (-C≡N) is a versatile functional group that can be converted into several other important moieties, including primary amines, aldehydes, and, most commonly, carboxylic acids and amides. organic-chemistry.org

Hydrolysis and Derivatization to Carboxylic Acids and Amides

The hydrolysis of the nitrile group in 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile or its ring-opened derivatives can be achieved under either acidic or basic conditions, typically requiring heat. chemguide.co.ukweebly.com The reaction proceeds in two main stages: the initial hydration of the nitrile to form an amide intermediate, followed by the hydrolysis of the amide to a carboxylic acid (or its conjugate base). chemistrysteps.comlumenlearning.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first protonates the nitrogen atom, increasing the electrophilicity of the nitrile carbon. lumenlearning.com Water then attacks this carbon, and after tautomerization, an amide is formed. Continued heating under acidic conditions leads to the hydrolysis of the amide to the corresponding carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

Base-Promoted Hydrolysis: Under basic conditions (e.g., refluxing with NaOH), the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. weebly.com Proton transfer from water yields an imidic acid, which tautomerizes to the amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uk Acidification of the final solution is required to obtain the free carboxylic acid. chemguide.co.uk

By carefully controlling the reaction conditions, it is often possible to stop the hydrolysis at the intermediate amide stage. stackexchange.com

| Reaction Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| H₃O⁺, Δ (e.g., aq. H₂SO₄) | 2,2-Dimethyl-3-(oxiran-2-yl)propanamide | 2,2-Dimethyl-3-(oxiran-2-yl)propanoic acid |

| 1. NaOH, H₂O, Δ 2. H₃O⁺ | 2,2-Dimethyl-3-(oxiran-2-yl)propanamide | 2,2-Dimethyl-3-(oxiran-2-yl)propanoic acid |

| Controlled Hydrolysis (e.g., H₂SO₄ in TFA) | 2,2-Dimethyl-3-(oxiran-2-yl)propanamide | - |

Reduction to Amines

The nitrile group of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile can be readily reduced to a primary amine, yielding 4-amino-2,2-dimethyl-1,2-butanediol, assuming the epoxide ring is also opened during the process, or 1-amino-3,3-dimethyl-4,5-epoxypentane if the epoxide remains intact. This transformation is a cornerstone of synthetic organic chemistry, providing a route to valuable amine intermediates. The reduction can be achieved through several methods, most commonly using powerful reducing agents or catalytic hydrogenation.

One of the most effective reagents for this purpose is lithium aluminum hydride (LiAlH₄). chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether, followed by an acidic workup to neutralize the intermediate metal complexes and protonate the resulting amine. chemguide.co.uk The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the LiAlH₄ to the electrophilic carbon of the nitrile, breaking the carbon-nitrogen triple bond.

Alternatively, catalytic hydrogenation offers a milder approach. chemguide.co.uk This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. chemguide.co.uk Common catalysts for this transformation include palladium (Pd), platinum (Pt), or nickel (Ni). chemguide.co.uk The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields and selectivity.

Table 1: Common Methods for Nitrile Reduction

| Reagent/Catalyst | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether (anhydrous) 2. Dilute acid workup | Primary Amine |

| Hydrogen (H₂) / Palladium (Pd) | Elevated temperature and pressure | Primary Amine |

| Hydrogen (H₂) / Platinum (Pt) | Elevated temperature and pressure | Primary Amine |

| Hydrogen (H₂) / Nickel (Ni) | Elevated temperature and pressure | Primary Amine |

Nucleophilic Additions to the Nitrile Moiety

The carbon atom of the nitrile group in 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental for the synthesis of various nitrogen-containing compounds, such as ketones, carboxylic acids, and heterocycles.

For instance, Grignard reagents (R-MgX) can add to the nitrile to form an intermediate imine salt, which upon acidic hydrolysis yields a ketone. This provides a reliable method for carbon-carbon bond formation. Similarly, organolithium reagents (R-Li) react in a comparable manner.

The nitrile group can also be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the nitrogen atom, followed by attack of water. Base-catalyzed hydrolysis proceeds via the attack of a hydroxide ion on the nitrile carbon, followed by protonation steps.

Cycloaddition Reactions Involving Nitriles

The nitrile functionality can participate in cycloaddition reactions, acting as a dipolarophile or reacting with 1,3-dipoles to form five-membered heterocyclic rings. uchicago.edu These [3+2] cycloaddition reactions are a powerful tool for constructing complex molecular architectures.

For example, nitriles can react with azides to form tetrazoles or with nitrile oxides to generate oxadiazoles. The mechanism of these reactions is typically concerted, involving a cyclic transition state where the 1,3-dipole adds across the carbon-nitrogen triple bond. The regioselectivity of the addition is governed by the electronic properties of both the nitrile and the dipole.

While specific studies on 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile are not prevalent, the principles of nitrile cycloadditions are well-established. For instance, reactions of nitriles with azides can be facilitated by a base, which deprotonates an adjacent carbon to form an anionic intermediate that then undergoes cycloaddition. beilstein-journals.org This approach has been used to synthesize various substituted triazoles. beilstein-journals.org

Concurrent and Sequential Reactivity of Epoxide and Nitrile Functions

The presence of both an epoxide and a nitrile group within the same molecule allows for complex reaction sequences where both functionalities can react either simultaneously or in a stepwise manner. This opens pathways to intricate molecular structures through carefully orchestrated reaction cascades.

Intra- and Intermolecular Cyclizations

The proximity of the epoxide and nitrile groups in 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile creates opportunities for intramolecular cyclization reactions. Depending on the reaction conditions and the reagents used, either the epoxide can be opened by a nucleophile, followed by attack on the nitrile, or the nitrile can be transformed into a nucleophilic species that subsequently opens the epoxide ring.

For example, reduction of the nitrile to a primary amine could be followed by an intramolecular nucleophilic attack of the amine onto the adjacent epoxide ring, leading to the formation of a substituted cyclic amine (e.g., a piperidine (B6355638) or pyrrolidine (B122466) derivative). The regioselectivity of the epoxide opening (attack at the more or less substituted carbon) would be influenced by steric factors and the nature of the reaction conditions (acidic or basic). Such cyclization strategies are valuable in the synthesis of alkaloids and other bioactive heterocyclic compounds.

Intermolecular cyclizations can also be envisioned, where a bifunctional reagent reacts with both the epoxide and the nitrile group of two separate molecules, leading to the formation of larger ring systems or polymers.

Cascade and Domino Reactions

Cascade or domino reactions involve a series of consecutive transformations where the product of one step is the substrate for the next, all occurring in a single pot. The bifunctional nature of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile makes it an ideal candidate for such processes.

A potential cascade could be initiated by the acid-catalyzed opening of the epoxide ring by a nucleophile (e.g., water or an alcohol), forming a diol or an ether-alcohol. The newly formed hydroxyl group could then participate in an intramolecular reaction with the nitrile group, for example, leading to the formation of a cyclic imino ether or lactone after hydrolysis. Such sequences efficiently build molecular complexity from a relatively simple starting material. Research into three-component cascade reactions involving ketonitriles, aldehydes, and N-oxides has demonstrated the feasibility of sequential Knoevenagel condensation and Michael additions under mild conditions, highlighting the potential for nitriles to participate in complex, one-pot transformations. rsc.org

Kinetic and Thermodynamic Aspects of Reactivity Profiles

Understanding the kinetic and thermodynamic parameters of the reactions involving 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is crucial for controlling reaction outcomes and optimizing synthetic routes. While specific experimental data for this compound is scarce, insights can be drawn from studies on structurally related molecules.

Kinetic studies on similar compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone, have been conducted to determine their reaction rate coefficients with atmospheric oxidants. copernicus.org These studies employ relative rate methods using techniques like Fourier transform infrared (FTIR) spectroscopy to monitor the reaction progress. copernicus.org A similar approach could be used to quantify the reactivity of the epoxide and nitrile groups in the target molecule towards various reagents. For example, the rate of epoxide opening under acidic versus basic conditions could be compared, or the rate of nitrile reduction with different reducing agents could be measured.

Thermodynamic data, such as enthalpy (ΔH) and entropy (ΔS) of reaction, provide information about the feasibility and position of equilibrium for a given transformation. Data for related nitriles like 2,2-dimethylpropanenitrile (pivalonitrile) is available from sources like the NIST Chemistry WebBook and can serve as a reference. nist.govnist.gov For instance, the enthalpy of phase transitions and vaporization has been determined for pivalonitrile, which can help in understanding the physical properties and energy requirements for reactions involving the nitrile group. nist.gov

Table 2: Thermodynamic Data for a Related Nitrile (2,2-Dimethylpropanenitrile)

| Property | Value | Units | Reference |

| Enthalpy of Fusion (ΔfusH) | 9.288 | kJ/mol | nist.gov |

| Entropy of Fusion (ΔfusS) | 31.79 | J/mol*K | nist.gov |

| Enthalpy of Vaporization (ΔvapH) | 33.5 | kJ/mol | nist.gov |

These values provide a baseline for estimating the thermodynamic properties of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile and for modeling its reactivity in theoretical studies.

Applications in Advanced Organic Synthesis

Construction of Heterocyclic Systems

While γ,δ-epoxynitriles are recognized as precursors for heterocyclic compounds, specific research detailing the cyclization of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile into various heterocyclic systems is not documented in available literature. The general strategies for forming such systems from related starting materials are well-established, but direct examples employing this specific substrate are absent.

Synthesis of Oxazolines from Epoxides and Nitriles

The synthesis of oxazolines from nitriles is a well-established method in organic chemistry. bohrium.comnih.govbenthamdirect.com These reactions often involve the cyclization of a 2-amino alcohol with a nitrile-containing compound. wikipedia.org Another approach involves the direct reaction of epoxides with nitriles, typically under Lewis acid catalysis, which facilitates the ring-opening of the epoxide and subsequent attack by the nitrile nitrogen. However, a specific, documented synthesis of an oxazoline (B21484) derivative starting from 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile could not be found in the surveyed literature.

Divergent Synthesis of Furans and Pyrroles from Epoxynitriles

Divergent synthesis is a powerful strategy to generate a variety of molecular structures from a common intermediate. nih.govnih.gov The synthesis of furans and pyrroles can be achieved through various catalytic methods, including those that utilize Lewis acids to construct these heterocyclic rings from simple precursors. bohrium.comrsc.org While there are general methods for synthesizing furans and pyrroles, sometimes involving epoxides or nitriles as part of the starting materials, nih.govnih.gov no specific studies demonstrating a divergent synthesis of furans and pyrroles from 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile have been reported.

Formation of Other Nitrogen- and Oxygen-Containing Heterocycles

The combination of an epoxide and a nitrile functional group within a single molecule presents the potential for the synthesis of various other nitrogen- and oxygen-containing heterocycles. Depending on the reaction conditions and reagents, intramolecular cyclization could theoretically lead to different ring systems. Nevertheless, published research providing specific examples of such transformations using 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is not available.

Utilization as a Versatile Synthetic Building Block

The term "versatile building block" refers to a molecule that can be used to introduce specific structural motifs into a larger, more complex molecule. Due to its functional groups, 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is described as a versatile small molecule scaffold. biosynth.com However, there is a lack of specific examples in the scientific literature that demonstrate its incorporation into larger structures, which would be necessary to fully substantiate its role as a versatile synthetic building block in practice.

Precursor to Complex Molecular Architectures

The synthesis of complex molecules is a cornerstone of modern organic chemistry, often relying on carefully chosen starting materials to build intricate molecular frameworks efficiently. nih.govillinois.edu While 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile contains functionalities that could potentially be elaborated into more complex structures, a review of the current literature reveals no instances where it has been used as a key precursor in the total synthesis of natural products or other complex molecular architectures.

Polymer Chemistry and Advanced Materials Science Implications

Polymerization of the Oxirane Moiety

The oxirane ring of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is the primary site for polymerization, proceeding through a ring-opening mechanism to form a polyether backbone. This process can be initiated by cationic, anionic, or coordination catalysts, with each method offering distinct control over the resulting polymer's structure and properties.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxides. The reaction is typically initiated by strong protic acids or Lewis acids, which protonate or coordinate to the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack by another monomer molecule. mdpi.com The propagation proceeds via an active oxonium ion chain end.

Key aspects of the CROP of this monomer include:

Initiators : Protic acids (e.g., H₂SO₄), Lewis acids (e.g., BF₃, SnCl₄), or heteropolyacids can be used. mdpi.com

Mechanism : The process begins with the protonation of the oxirane oxygen, followed by nucleophilic attack from the oxygen of another monomer, leading to chain growth. mdpi.com

Challenges : Side reactions, such as chain transfer to the monomer or polymer, can occur, potentially leading to a broader molecular weight distribution and the formation of cyclic oligomers. The nitrile group's basicity might interfere with the cationic initiator, requiring careful selection of catalytic systems.

Table 1: Illustrative Conditions for Cationic Ring-Opening Polymerization of Functional Epoxides

| Parameter | Condition | Rationale / Expected Outcome |

|---|---|---|

| Initiator | Lewis Acids (e.g., BF₃·OEt₂) | Efficient initiation of polymerization. |

| Solvent | Aprotic, non-polar (e.g., Dichloromethane, Toluene) | Minimizes side reactions and stabilizes the propagating species. |

| Temperature | Low (-20°C to 25°C) | Reduces chain transfer and termination reactions, allowing for better control over molecular weight. |

| Monomer Purity | High (>99%) | Prevents premature termination by impurities (e.g., water, alcohols). |

Anionic Polymerization

Anionic polymerization of oxiranes is initiated by strong nucleophiles, such as alkoxides or organometallic compounds. This method often exhibits "living" characteristics, providing excellent control over molecular weight, polydispersity, and chain-end functionality. semanticscholar.org For 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile, the electron-withdrawing nature of the adjacent nitrile group could influence the regioselectivity of the ring-opening.

Key features of anionic polymerization for this monomer would be:

Initiators : Strong bases like alkali metal alkoxides (e.g., potassium tert-butoxide) or organolithium compounds.

Mechanism : The initiator attacks one of the carbon atoms of the oxirane ring, opening it to form an alkoxide active center, which then propagates by attacking subsequent monomer units.

Advantages : Anionic polymerization can produce polymers with narrow molecular weight distributions (Đ < 1.2) and well-defined architectures, as side reactions are less common than in CROP. Dipolar aprotic solvents like DMSO or DMF can be utilized for such polymerizations. semanticscholar.org

Coordination Polymerization

Coordination polymerization utilizes catalysts based on transition metal complexes. These systems can offer high stereoselectivity and regioselectivity during the ring-opening process. Catalysts like zinc or copper complexes can coordinate with the oxirane ring, activating it for nucleophilic attack while controlling the orientation of the incoming monomer. mdpi.com This control can lead to polymers with specific tacticity and enhanced material properties. While specific studies on this monomer are not prevalent, the general principle of using transition metal catalysts to generate radicals or coordinate with the monomer can improve processability and control. mdpi.com

Copolymerization Strategies Involving 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile

The monomer can be copolymerized with other cyclic ethers (e.g., propylene (B89431) oxide, tetrahydrofuran) or other monomers to tailor the final properties of the material. Copolymerization allows for the introduction of different functionalities and the modulation of properties such as glass transition temperature, solubility, and mechanical strength. For instance, incorporating this monomer into a polyether chain introduces pendant nitrile groups, which can enhance polarity and serve as sites for further reactions. Radical copolymerization with monomers like styrene (B11656) is a common strategy for functional acrylates and could be explored here, though the oxirane ring is not typically involved in radical processes. chemrxiv.orgchemrxiv.org

Post-Polymerization Modification via the Nitrile Group

A significant advantage of using 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is the presence of the pendant nitrile (-C≡N) group along the polyether backbone. This group is a versatile chemical handle that can undergo a variety of transformations, allowing for the synthesis of functional polymers from a common precursor. researchgate.netnih.gov This approach is a cornerstone for creating materials with tailored properties. researchgate.net

Common modifications of the nitrile group include:

Reduction : The nitrile can be reduced to a primary amine (-CH₂NH₂). This transformation introduces a highly reactive nucleophilic group, useful for cross-linking, grafting, or introducing biocompatible moieties.

Hydrolysis : Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂). This imparts hydrophilicity and provides sites for hydrogen bonding or further conjugation.

Cycloaddition : The nitrile group can participate in [3+2] cycloaddition reactions, for example, with azides to form tetrazoles. This "click chemistry" approach is highly efficient and allows for the attachment of a wide range of functional molecules under mild conditions. researchgate.net

Cyclization : In polymers with high concentrations of nitrile groups, such as polyacrylonitrile (B21495), thermal treatment can induce cyclization of adjacent nitrile units, leading to the formation of ladder-like structures that are precursors for carbon fibers. acs.orgacs.org

Table 2: Potential Post-Polymerization Modifications of the Nitrile Group

| Reaction Type | Reagents | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) | Cross-linking, bioconjugation, pH-responsive materials |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (-COOH) | Hydrogels, adhesives, ion-exchange resins |

| Cycloaddition | Sodium Azide (B81097) (NaN₃) | Tetrazole | Metal chelation, high-energy materials, bioisosteres |

| Nucleophilic Addition | Amines, Hydrazine | Amidines, Amidrazones | Enhanced chelating properties, ligand supports |

Development of Novel Polymeric Architectures and Networks

The dual functionality of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is key to designing complex polymeric architectures. "Living" anionic polymerization of the oxirane ring enables the synthesis of well-defined block copolymers. For example, a block of poly[2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile] could be synthesized first, followed by the addition of a different monomer to create an A-B diblock copolymer.

Furthermore, the pendant nitrile groups provide a platform for creating cross-linked networks. After the initial linear polymer is formed, a cross-linking agent that reacts specifically with the nitrile groups (or their modified derivatives, like amines) can be introduced. This two-stage process allows for the formation of well-defined networks with controlled cross-link density, which is crucial for applications such as elastomers, hydrogels, and thermosetting resins. For example, the interaction between carboxylated nitrile rubber and epoxy oligomers proceeds in stages, ultimately leading to gel formation and a networked structure. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile. Through one- and two-dimensional experiments, a complete picture of the proton and carbon environments and their relationships can be constructed.

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the five unique proton environments in the molecule. The gem-dimethyl groups, being chemically equivalent due to free rotation, will produce a sharp singlet. The methylene (B1212753) bridge protons and the three protons on the oxirane ring will form a complex, coupled spin system.

The expected chemical shifts are influenced by neighboring functional groups. The protons on the oxirane ring are expected at the lowest field (highest ppm) due to the deshielding effect of the strained, electronegative oxygen-containing ring. The gem-dimethyl protons would appear at the highest field (lowest ppm).

Predicted ¹H NMR Data for 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| (CH₃)₂C- | ~ 1.3 | Singlet (s) | 6H |

| -CH₂- | ~ 1.8 - 2.0 | Multiplet (m) | 2H |

| Oxirane CH₂ | ~ 2.6 - 2.8 | Multiplet (m) | 2H |

| Oxirane CH | ~ 3.1 - 3.3 | Multiplet (m) | 1H |

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile, seven distinct signals are anticipated. The nitrile carbon is expected to appear significantly downfield, typically in the 115-125 ppm range. The carbons of the oxirane ring will resonate in the 45-55 ppm region, while the aliphatic carbons will appear further upfield.

Predicted ¹³C NMR Data for 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C≡N | ~ 120 |

| Oxirane -CH- | ~ 52 |

| Oxirane -CH₂- | ~ 48 |

| -CH₂- | ~ 40 |

| -C (CH₃)₂ | ~ 32 |

| -C(C H₃)₂ | ~ 24 |

To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations would be observed between the methylene (-CH₂-) protons and the adjacent methine (-CH-) proton of the oxirane ring, as well as among all three protons of the oxirane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for the methyl, methylene, and oxirane groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. Expected key correlations would include:

From the methyl protons (6H singlet) to the quaternary carbon and the adjacent methylene carbon.

From the methylene protons to the quaternary carbon, the nitrile carbon, and the oxirane methine carbon.

From the oxirane protons to the other oxirane carbons and the adjacent methylene carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight and gain structural insights from fragmentation patterns. For 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile, with a molecular formula of C₇H₁₁NO, the exact molecular weight is 125.17 g/mol . biosynth.com Electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) at an m/z of 125.

The fragmentation pattern would be dictated by the stability of the resulting ions and neutral losses. Alpha-cleavage is a common pathway for both nitriles and epoxides. miamioh.edunih.gov Key fragmentation pathways would likely involve:

Cleavage between the quaternary carbon and the methylene group, potentially leading to fragments representing the loss of the oxirane-methyl group.

Fission of the C-C bonds within the oxirane ring. nih.gov

Loss of small, stable neutral molecules such as HCN (27 u) or ethene (28 u) through rearrangement.

Predicted Mass Spectrometry Fragments for 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 110 | [C₆H₈NO]⁺ | Loss of a methyl radical (•CH₃) |

| 98 | [C₆H₁₀N]⁺ | Loss of •CHO from ring opening |

| 82 | [C₅H₈N]⁺ | Loss of the oxirane ring (C₂H₃O•) |

| 68 | [C₄H₆N]⁺ | Cleavage at C2-C3 with rearrangement |

| 57 | [C₄H₉]⁺ | Formation of tert-butyl cation (rearrangement) |

| 43 | [C₂H₃O]⁺ | Oxirane ring fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent and diagnostic peak in the IR spectrum of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile would be the sharp, intense absorption corresponding to the nitrile (C≡N) triple bond stretch, expected in the 2240-2260 cm⁻¹ region. spectroscopyonline.com The spectrum would also feature strong absorptions in the 2850-3000 cm⁻¹ range due to sp³ C-H stretching from the methyl and methylene groups. researchgate.net The presence of the oxirane ring would be confirmed by characteristic ring stretching ("breathing") vibrations, which typically appear in the fingerprint region between 750 and 1280 cm⁻¹. nih.govspectroscopyonline.com Specifically, asymmetric and symmetric C-O-C stretching of the epoxide ring often produces intense bands between 810-950 cm⁻¹ and 750-880 cm⁻¹, respectively. spectroscopyonline.com

Predicted IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 3050 | Oxirane C-H | Stretching |

| 2850 - 3000 | Alkane C-H | Stretching |

| 2240 - 2260 | Nitrile (C≡N) | Stretching |

| 1350 - 1470 | Alkane C-H | Bending/Deformation |

| ~ 1250 | Oxirane Ring | Symmetric Breathing |

| 810 - 950 | Oxirane Ring | Asymmetric C-O-C Stretch |

X-ray Crystallography for Solid-State Structural Determination

Should 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile be obtained as a single crystal of sufficient quality, X-ray crystallography would provide the ultimate, unambiguous confirmation of its three-dimensional structure. This technique determines the precise spatial coordinates of each atom in the crystal lattice.

The resulting crystal structure would yield highly accurate data on:

Bond Lengths: The exact distances between connected atoms (e.g., C-C, C-O, C≡N).

Bond Angles: The angles formed by three connected atoms, defining the local geometry.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the oxirane ring relative to the propanenitrile backbone.

Intermolecular Interactions: The analysis would also reveal how molecules pack in the solid state and identify any significant non-covalent interactions, such as dipole-dipole interactions involving the nitrile group.

While no public crystal structure data for this compound is currently available, this method remains the gold standard for absolute structural proof in the solid state. researchgate.netnih.gov

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring

The structural integrity and purity of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile are critical for its application in research and synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques routinely employed to confirm the identity, assess the purity, and monitor the formation of this compound. These methods offer high resolution and sensitivity, allowing for the separation and quantification of the target molecule from starting materials, intermediates, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for the analysis of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. For a moderately polar compound like an epoxy nitrile, C18 columns are frequently the stationary phase of choice.

Purity Assessment:

A standard approach for purity assessment involves injecting a solution of the synthesized compound onto an HPLC system and analyzing the resulting chromatogram. The purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks. A high-purity sample will exhibit a single, sharp, and symmetrical peak with minimal to no secondary peaks.

A representative HPLC method for the purity analysis of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is detailed below.

Table 1: Representative HPLC Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 210 nm |

| Injection Vol. | 10 µL |

| Sample Conc. | 1 mg/mL in Acetonitrile |

Hypothetical Purity Analysis Data:

Under these conditions, a high-purity batch of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile would be expected to elute at a specific retention time. The data below illustrates a typical purity analysis.

Table 2: Interactive Data Table for HPLC Purity Analysis

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 3.52 | 15890 | 0.75 | Impurity A (e.g., starting material) |

| 2 | 4.85 | 2095670 | 98.95 | 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile |

| 3 | 6.18 | 6350 | 0.30 | Impurity B (e.g., byproduct) |

Reaction Monitoring:

HPLC is an invaluable tool for monitoring the progress of the synthesis of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile. By taking aliquots from the reaction mixture at various time points, the consumption of starting materials and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurity formation. The progress of an epoxidation reaction can be monitored by observing the decrease in the peak corresponding to the starting alkene and the concurrent increase in the peak of the desired epoxide product. mdpi.comencyclopedia.pub

Table 3: Representative HPLC Data for Reaction Monitoring

| Time (hours) | Starting Material Area % | Product Area % |

| 0 | 99.5 | 0.5 |

| 1 | 65.2 | 34.8 |

| 2 | 30.1 | 69.9 |

| 4 | 5.8 | 94.2 |

| 6 | <1.0 | >99.0 |

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another essential technique for the analysis of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile, given its expected volatility. GC separates compounds based on their boiling points and interactions with the stationary phase.

Purity Assessment:

For GC analysis, the sample is vaporized and carried by an inert gas through a capillary column. The choice of column is critical, with mid-polarity columns often providing good resolution for functionalized molecules like epoxy nitriles. Purity is assessed by comparing the peak area of the analyte to the total peak area. GC-MS is particularly powerful as it provides mass spectral data that can confirm the identity of the main peak and help in the structural elucidation of any impurities.

A plausible GC method for the purity analysis is outlined below.

Table 4: Representative GC Parameters for Purity Assessment

| Parameter | Condition |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temp. | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min) |

| Detector | FID at 280 °C or MS (Scan range 40-300 m/z) |

| Injection | 1 µL, Split ratio 50:1 |

Hypothetical GC Purity Data:

A sample of high-purity 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile analyzed by this GC method would yield a major peak at a characteristic retention time.

Table 5: Interactive Data Table for GC Purity Analysis

| Peak No. | Retention Time (min) | Peak Area | Area % | MS Confirmation (m/z) |

| 1 | 8.75 | 3450 | 0.5 | Consistent with solvent/minor impurity |

| 2 | 10.21 | 686550 | 99.5 | Confirmed as 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile |

Reaction Monitoring:

Similar to HPLC, GC can be used to monitor reaction progress, especially for volatile reactants and products. Aliquots can be withdrawn from the reaction, quenched, and directly injected or extracted into a suitable solvent before injection. This allows for the quantification of the conversion of reactants to products over time.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. These calculations can predict a wide range of properties, from molecular geometry to reactivity.

Elucidation of Electronic Structure and Reactivity Descriptors

DFT calculations can be employed to map the electron density of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile to illuminate its electronic structure. This analysis helps in identifying key reactivity descriptors. For instance, calculations can determine the distribution of electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

A primary application for this compound would be to predict the regioselectivity of its characteristic reactions, such as the nucleophilic opening of the epoxide ring. By calculating the partial charges on the atoms of the oxirane ring, one can predict which carbon atom is more susceptible to nucleophilic attack. Theoretical models suggest that the more substituted carbon of an epoxide may exhibit higher electrophilicity, thereby influencing the outcome of acid-catalyzed ring-opening reactions.

Table 7.1: Potential DFT-Calculated Reactivity Descriptors

| Descriptor | Predicted Information for 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile |

|---|---|

| Atomic Partial Charges | Indicates the electrophilic sites on the epoxide ring carbons, predicting the likely position of nucleophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help predict reaction pathways and stability. |

| Electrostatic Potential (ESP) Map | Visually represents electron-rich and electron-poor areas, identifying sites for electrophilic and nucleophilic interactions. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While no specific studies have been published, quantum chemical calculations are a well-established method for predicting spectroscopic data. By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) within the optimized molecular structure of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile, its Nuclear Magnetic Resonance (NMR) chemical shifts can be theoretically determined. These predicted spectra are invaluable for confirming the compound's structure by comparing them with experimental results.

Transition State Modeling for Reaction Pathways

Understanding the mechanism of a chemical reaction requires identifying the transition state—the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing the geometry and energy of transition states for reactions involving 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile.

For the epoxide ring-opening reaction, computational modeling can map the entire reaction pathway for an incoming nucleophile. This involves:

Locating the transition state structure: This reveals the geometry of the molecule as the chemical bond is breaking and forming.

Calculating the activation energy: The energy difference between the reactants and the transition state determines the reaction rate.

Such modeling can predict whether the reaction proceeds via an SN1 or SN2 mechanism and how factors like the choice of solvent might influence the reaction pathway.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile, MD simulations could be used to explore its conformational landscape. The molecule possesses rotational freedom around the carbon-carbon single bonds, and simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, MD can simulate how the molecule interacts with other molecules, such as solvents or reactants, providing insight into solvation effects and the nature of intermolecular forces at play. To date, specific MD studies on this compound have not been reported in the literature.

Chemoinformatics and Reaction Prediction Tools

Chemoinformatics applies computational methods to solve chemical problems. Databases and prediction tools could be used to estimate the physicochemical properties of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile, such as its boiling point, solubility, and lipophilicity (logP). Advanced algorithms can also predict potential reaction products when the compound is subjected to various reagents or predict its metabolic fate in biological systems. However, specific chemoinformatic analyses or reaction predictions for this molecule are not currently available in published research.

Future Research Directions and Unexplored Potential

Development of Novel Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. acs.org Future research should focus on developing novel asymmetric routes to 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile, targeting the selective formation of a single enantiomer.

Catalytic Asymmetric Epoxidation: A primary avenue of investigation involves the asymmetric epoxidation of a suitable precursor, such as 4,4-dimethylpent-1-enenitrile. Methodologies like the Sharpless-Katsuki epoxidation, which is highly effective for allylic alcohols, could be adapted. libretexts.org Research into tungsten-catalyzed asymmetric epoxidation of non-allylic olefins using hydrogen peroxide presents a greener and more efficient alternative. acs.org The development of chiral catalysts, possibly based on transition metals like titanium, niobium, or tungsten complexed with chiral ligands, could provide a direct and atom-economical route to the chiral epoxide. libretexts.orgacs.org

Organocatalytic Approaches: Asymmetric organocatalysis has emerged as a powerful tool for stereoselective synthesis. acs.orgnih.gov Future work could explore the use of chiral sulfides as reagents for asymmetric sulfur ylide-mediated epoxidation of an appropriate aldehyde precursor. nih.govwiley-vch.de This method avoids the use of potentially toxic heavy metals and can offer high enantioselectivities. nih.gov

Biocatalytic Synthesis: The use of enzymes offers a highly selective and environmentally benign approach to chiral synthesis. acs.org Epoxide hydrolases can be used for the kinetic resolution of racemic epoxides, yielding enantiopure epoxides and their corresponding diols. nih.govepa.gov Halohydrin dehalogenases represent another class of enzymes that can catalyze the enantioselective ring-opening of epoxides with nucleophiles like cyanide, which could be a route to chiral β-hydroxy nitriles from a suitable epoxide precursor. acs.orgnih.gov Research into identifying or engineering enzymes with high selectivity for the specific steric and electronic properties of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile is a significant area for future development. researchgate.net

| Methodology | Potential Precursor | Key Advantages | Representative Catalyst/System |

| Catalytic Asymmetric Epoxidation | 4,4-dimethylpent-1-enenitrile | High efficiency, potential for green oxidants | Tungsten–bishydroxamic acid complex, Ti(OiPr)4/chiral tartrate |

| Organocatalytic Epoxidation | 4,4-dimethyl-2-oxo-pentanal | Metal-free, high enantioselectivity | Chiral sulfur ylides (e.g., derived from oxathianes) |

| Biocatalytic Resolution/Synthesis | Racemic 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile | High enantioselectivity, mild conditions, sustainability | Epoxide hydrolases, Halohydrin dehalogenases |

Exploration of Unconventional Reactivity Modes

Moving beyond traditional thermal reactions, the exploration of unconventional activation methods could unlock novel transformations and synthetic pathways for 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile.

Photocatalysis and Electrochemistry: These methods offer unique reactivity by generating radical intermediates under mild conditions. For instance, photocatalytic activation could enable novel C-C bond formations at the carbon adjacent to the nitrile group or facilitate radical-mediated ring-opening of the epoxide. Similarly, electrochemical methods could be employed for the reductive or oxidative transformation of the nitrile or epoxide moieties, providing access to new molecular scaffolds.

Metal-Pincer Complex Catalysis: Pincer complexes of metals like ruthenium, iron, and manganese are known to activate nitriles towards hydrogenation and other transformations under mild conditions. rug.nl Applying these catalysts to 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile could lead to the selective reduction of the nitrile to a primary amine while preserving the epoxide ring, or vice-versa, depending on the catalyst and reaction conditions. rug.nl

Frustrated Lewis Pairs (FLPs): FLPs are combinations of bulky Lewis acids and bases that can activate small molecules. The epoxide ring in 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile could potentially be activated by FLPs for ring-opening reactions with otherwise unreactive nucleophiles, offering a metal-free approach to novel functionalization.

Integration into Sustainable Chemical Processes

The principles of green chemistry encourage the use of renewable feedstocks, atom-economical reactions, and environmentally benign solvents. Future research should aim to integrate the synthesis and application of 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile into sustainable processes.

Bio-based Feedstocks: Investigating synthetic routes that start from bio-derived materials would enhance the sustainability profile of this compound.

Catalyst Recycling: For metal-catalyzed syntheses, developing heterogeneous catalysts or catalyst systems that allow for easy separation and recycling is crucial for reducing waste and cost.

Solvent-Free or Green Solvent Reactions: Exploring reactions under solvent-free conditions or in green solvents like water or supercritical CO2 would significantly reduce the environmental impact of synthetic transformations involving this compound. nih.gov Biocatalytic approaches are particularly well-suited for aqueous media. acs.org

Design of Advanced Materials with Tunable Properties

The presence of both an epoxy and a nitrile group makes 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile an attractive building block for advanced materials.

Thermosetting Resins and Composites: Epoxy resins are a critical class of thermosetting polymers with wide-ranging applications. bangbonsomer.comexplorecomposites.com The nitrile group can participate in curing reactions, often at higher temperatures, leading to materials with enhanced thermal stability and mechanical properties. researchgate.net Incorporating 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile as a monomer or cross-linker in epoxy or cyanate (B1221674) ester resin formulations could lead to thermosets with tailored properties. researchgate.net For example, poly(arylene ether nitrile)s have been used to toughen epoxy resins, suggesting that the nitrile functionality can impart desirable characteristics. globethesis.com The gem-dimethyl group would also contribute to the polymer's thermal stability and create specific steric environments within the polymer matrix.

Functional Polymers: The nitrile group can be chemically modified post-polymerization to introduce other functionalities. researchgate.net For example, polymers derived from 2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile could have their nitrile groups converted to amides, carboxylic acids, or amines, creating materials with different chemical properties, such as hydrophilicity or chelating abilities.

| Material Class | Potential Role of the Compound | Anticipated Property Enhancement |

| Epoxy Thermosets | Monomer, Co-monomer, or Cross-linker | Increased glass transition temperature, enhanced thermal stability, improved toughness. researchgate.netnih.gov |

| Functional Polymers | Polymer Backbone Component | Tunable properties via post-polymerization modification of the nitrile group. researchgate.net |